Ethyl 2,6-dimethylbenzoate

Description

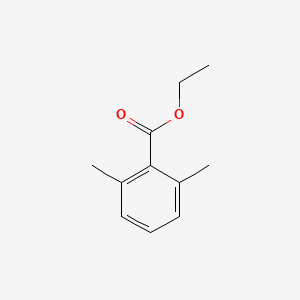

Ethyl 2,6-dimethylbenzoate (CAS: 14920-81-1; molecular formula: C₁₁H₁₄O₂) is an aromatic ester characterized by two methyl groups at the 2- and 6-positions of the benzene ring and an ethyl ester group at the 1-position. This compound is notable for its steric hindrance due to the ortho-methyl groups, which significantly influence its chemical reactivity. For instance, the spatial blocking of the ester carbonyl group renders it inert to base-catalyzed hydrolysis under standard conditions .

Properties

IUPAC Name |

ethyl 2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11(12)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBSIMLSNFENNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334462 | |

| Record name | Ethyl 2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36596-67-5 | |

| Record name | Ethyl 2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-dimethylbenzoate can be synthesized through the esterification of 2,6-dimethylbenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dimethylbenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2,6-dimethylbenzoic acid and ethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: 2,6-dimethylbenzoic acid and ethanol.

Reduction: 2,6-dimethylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6-dimethylbenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: It is employed in studies related to enzyme inhibition and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In biological studies, it may interact with enzymes or receptors, influencing metabolic pathways or inhibiting specific enzymatic activities.

Comparison with Similar Compounds

Comparative Data Table

Mechanistic and Application Insights

- Steric Effects : The 2,6-dimethyl configuration in this compound physically blocks nucleophilic attack on the ester carbonyl, making it resistant to hydrolysis. This property is exploited in protecting group chemistry, where stability under basic conditions is critical .

- Biological Activity: Introduction of functional groups (e.g., nitro, acetylamino) in analogs correlates with bioactivity. For example, Ethyl 2,6-dimethyl-3-nitrobenzoate may exhibit antimicrobial properties, while Ethyl 4-(acetylamino)-2,6-dimethylbenzoate mimics local anesthetics .

- Solubility and Reactivity : Hydroxyl or methoxy substituents improve solubility in polar solvents, whereas halogens (Cl, F) or long alkyl chains enhance lipophilicity, directing applications toward drug delivery or materials science .

Biological Activity

Ethyl 2,6-dimethylbenzoate is an organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and enzyme modulation effects, supported by recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 178.23 g/mol. The compound consists of a benzoate structure with two methyl groups at the 2 and 6 positions and an ethyl ester functional group. This configuration enhances its reactivity and potential applicability in medicinal chemistry.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Case Study : A study conducted by researchers at Osaka University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating potent antibacterial activity .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Research Findings : A study published in MDPI highlighted the compound's ability to downregulate tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated a dose-dependent effect with significant reductions observed at concentrations above 50 µM .

Enzyme Modulation

The compound's structural features allow it to interact with various enzymes, potentially modulating their activity through competitive inhibition or allosteric mechanisms.

- Enzyme Interaction Study : A dissertation from Osaka University explored the interactions between this compound and specific enzymes involved in metabolic pathways. The findings suggested that the compound could act as a reversible inhibitor of certain methyltransferases, influencing metabolic processes related to drug metabolism .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-dimethylaminobenzoate | Dimethylamino group | Increased nucleophilicity; potential for enhanced enzyme interactions |

| Ethyl 2-amino-4,6-dimethylbenzoate | Amino group present | Exhibits anti-inflammatory properties similar to this compound |

| Methyl 2-amino-4,5-dimethylbenzoate | Two amino groups | Greater potential for hydrogen bonding interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.